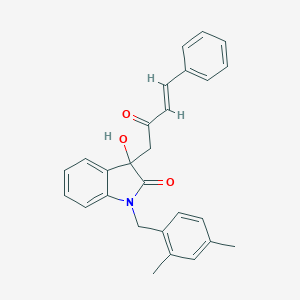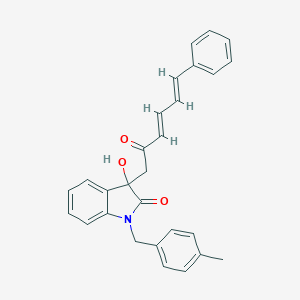
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as CP47, is a synthetic cannabinoid that was first synthesized in the 1970s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP47 has been widely studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Mechanism of Action
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, activating a cascade of signaling pathways that ultimately lead to its therapeutic effects.
Biochemical and Physiological Effects:
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have analgesic effects, reducing pain by activating the endogenous opioid system. Additionally, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for use in lab experiments. It is a highly potent and selective cannabinoid receptor agonist, meaning that it can be used to study the specific effects of cannabinoid receptor activation. However, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone also has several limitations. It is difficult and expensive to synthesize, and its effects on the endocannabinoid system may not fully reflect the effects of natural cannabinoids.
Future Directions
There are several future directions for research on Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. One area of interest is its potential use in the treatment of chronic pain and other conditions. Further studies are needed to determine the optimal dosage and route of administration for Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, as well as its long-term safety and efficacy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Finally, research is needed to better understand the mechanisms underlying Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone's effects on the endocannabinoid system, which could lead to the development of new drugs targeting this system.
Synthesis Methods
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is synthesized through a multi-step process involving the reaction of cyclopropylmethyl magnesium bromide with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by oxidation and purification steps. The synthesis of Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is complex and requires specialized equipment and expertise.
Scientific Research Applications
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHTHBKZOMDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
